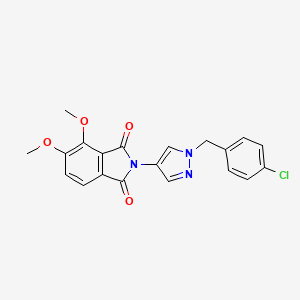

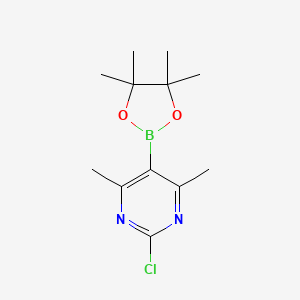

![molecular formula C23H21N5O2S B2771725 2-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097935-64-1](/img/structure/B2771725.png)

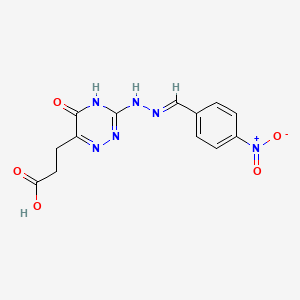

2-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

カタログ番号:

B2771725

CAS番号:

2097935-64-1

分子量:

431.51

InChIキー:

YLGFPXBCCNKHNB-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . It is a colorless solid and is soluble in organic solvents .

Synthesis Analysis

2,1,3-Benzothiadiazole has been known since the 19th century. It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The by-products are sulfur dioxide and HCl .Molecular Structure Analysis

The molecule is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system .Chemical Reactions Analysis

2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazole has a molar mass of 136.17 g·mol−1. It has a melting point of 54.0 °C and a boiling point of 203.0 °C .科学的研究の応用

Synthesis and Biological Activity

- A study by Demchenko et al. (2015) reported the synthesis of novel compounds through the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, testing their analgesic and anti-inflammatory activities. These compounds were characterized by 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, showcasing the diverse potential of benzothiadiazole derivatives in pharmaceutical applications (Demchenko et al., 2015).

Antimicrobial Studies

- Patel and Agravat (2007) synthesized new pyridine derivatives starting from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to compounds with notable antibacterial and antifungal activities. The synthesis involved the formation of electrophilic complexes and condensation reactions, demonstrating the antimicrobial potential of benzothiadiazole-related structures (Patel & Agravat, 2007).

Antioxidant and Antitumor Activities

- Research by Dabholkar and Gavande (2016) focused on the synthesis of novel 1,4-benzothiazine derivatives and their investigation for antibacterial activities. This study highlights the significance of these derivatives in developing new antimicrobial agents (Dabholkar & Gavande, 2016).

Inhibition of Carbonic Anhydrase Isozymes

- Alafeefy et al. (2015) examined a series of benzenesulfonamides incorporating various moieties as inhibitors of several human carbonic anhydrases (CAs), finding low nanomolar activity against hCA II. This study contributes to understanding the role of benzothiadiazole derivatives in inhibiting enzymes relevant to tumor growth and development (Alafeefy et al., 2015).

特性

IUPAC Name |

2-[[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c29-22-9-8-19(17-4-2-1-3-5-17)24-28(22)15-16-10-12-27(13-11-16)23(30)18-6-7-20-21(14-18)26-31-25-20/h1-9,14,16H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGFPXBCCNKHNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyiso...

Cat. No.: B2771642

CAS No.: 1005617-09-3

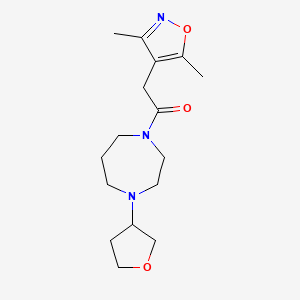

N-(2,4-difluorophenyl)-2-(7-(2,4-dimethylphenyl)-2-meth...

Cat. No.: B2771643

CAS No.: 941943-48-2

6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,...

Cat. No.: B2771644

CAS No.: 449766-14-7

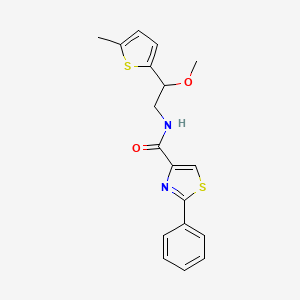

N-cyclohexyl-2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl...

Cat. No.: B2771646

CAS No.: 1173772-34-3

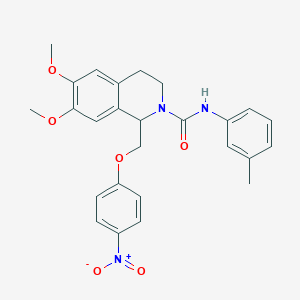

![N-(2,4-difluorophenyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2771643.png)

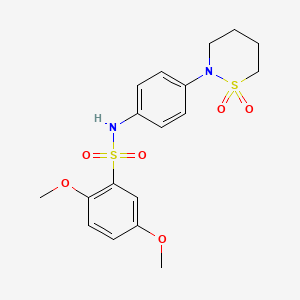

![N-cyclohexyl-2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2771646.png)

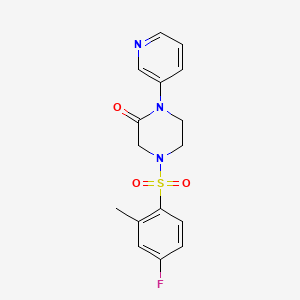

![2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2771647.png)

![6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2771656.png)

![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride](/img/structure/B2771664.png)